2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C15H21NO4. It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound is characterized by its benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid typically involves the protection of the amino group of an amino acid derivative with a benzyloxycarbonyl group. This can be achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity.
Types of Reactions:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation, yielding the free amino acid.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Free amino acids.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block in peptide synthesis. In biology, it serves as a substrate for enzyme studies and as a model compound for studying protein-ligand interactions. In medicine, it is used in the development of peptide-based drugs and as a protective group in the synthesis of therapeutic peptides.
Mechanism of Action
The compound exerts its effects primarily through its benzyloxycarbonyl group, which protects the amino group from unwanted reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.
Comparison with Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}acetamidoacetic acid
Comparison: Compared to its analogs, 2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid is unique due to its specific structural features, such as the presence of two methyl groups on the pentanoic acid chain. This structural uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specialized synthetic applications.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
ARVUWUDYYMENSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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